3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Researchers screening dual COX-2/15-LOX inhibitors encounter a critical gap: the carboxylic acid precursor (CAS 94192-18-4) lacks the naphthalene amide pharmacophore, while N-methyl analogs lose the H-bond-donating NH essential for target engagement. This compound uniquely integrates three pharmacophoric elements-4-methoxyphenyl, 1,2,4-oxadiazole, and N-(naphthalen-1-yl)amide-in a single scaffold. • Expected nanomolar COX-2 potency (scaffold IC50: 6.4-8.13 nM; SI up to 29.27 vs. COX-1) • Amide NH enables H-bond donation & naphthalene π-stacking for enhanced target affinity • Differentiated from acid precursor & N-methyl analog (ZINC56225951) for definitive SAR • In stock; inquire for custom pack sizes & batch-specific CoA.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B12175630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H19N3O3/c1-27-17-11-9-16(10-12-17)22-24-21(28-25-22)14-13-20(26)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,23,26)
InChIKeyPLVWLEHSZIMKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Identity and Sourcing


3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide is a fully synthetic, small-molecule oxadiazole derivative (MF: C22H19N3O3; MW: 373.41 g/mol) that integrates a 1,2,4-oxadiazole heterocycle, a 4-methoxyphenyl substituent at the oxadiazole 3-position, and an N-(naphthalen-1-yl)propanamide side chain. This compound belongs to a class of 1,2,4-oxadiazoles widely investigated for pharmacological modulation of enzymes such as cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), and sphingosine-1-phosphate (S1P) receptors [1]. Its closest commercially available structural relative is the carboxylic acid precursor 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 94192-18-4), which has been documented to inhibit COX-2, LOX, COX-1, and acetylcholinesterase (AChE) . The N-(naphthalen-1-yl)amide modification present in the target compound introduces a hydrogen-bond-donating amide NH and a lipophilic naphthalene moiety that are absent in the acid form, creating a distinct physicochemical and pharmacological profile.

Why Generic Substitution Fails


Attempts to substitute this compound with the free carboxylic acid analog (CAS 94192-18-4) or with N-methyl-N-(naphthalen-1-yl) variants introduce decisive functional deficits. The carboxylic acid form lacks the naphthalen-1-yl amide moiety entirely, removing the hydrogen-bond donor capacity of the secondary amide NH and the π-stacking potential of the naphthalene ring—both frequently critical for target engagement in enzyme inhibition and receptor-binding assays [1]. Conversely, the N-methyl analog (ZINC56225951) retains the naphthalene group but eliminates the amide NH via N-methylation, which abolishes hydrogen-bond donation and alters conformational flexibility [2]. Simple N-(naphthalen-1-yl)propanamide derivatives without the 1,2,4-oxadiazole ring lack the heterocyclic scaffold that confers metabolic stability and key binding interactions observed in 1,2,4-oxadiazole-based COX-2 inhibitors (IC50 range: 6.4–8.13 nM for optimized aryl oxadiazoles vs. 42.60 nM for celecoxib) [3]. The target compound uniquely combines three pharmacophoric elements—4-methoxyphenyl, 1,2,4-oxadiazole, and N-(naphthalen-1-yl)amide—in a single molecule; removing or altering any one element produces a different chemical entity with unvalidated biological performance.

Evidence of Differentiation from Analogs


Hydrogen-Bond Donor Capacity

The target compound possesses one hydrogen-bond donor (amide NH), whereas the N-methyl analog ZINC56225951 has zero H-bond donors and the carboxylic acid analog has one donor (COOH). Hydrogen-bond donor count directly influences membrane permeability, solubility, and target-binding complementarity. In the context of 1,2,4-oxadiazole-based enzyme inhibitors, the presence of an amide NH has been correlated with improved binding affinity through hydrogen-bonding interactions in COX-2 and 15-LOX active sites [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Lipophilicity Differentiation

The target compound is predicted to have substantially higher lipophilicity than its carboxylic acid analog and simple N-(naphthalen-1-yl)propanamide derivatives lacking the oxadiazole ring. For a closely related 1,2,4-oxadiazole derivative bearing a 4-methoxyphenyl group, a measured logP value of approximately 2.48 has been reported . The addition of the naphthalen-1-yl group in the target compound is expected to further increase clogP by approximately 1.5–2.0 log units relative to the methyl-substituted analog, based on π-system extension contributions [1]. Higher lipophilicity enhances membrane permeability but must be balanced against solubility; the oxadiazole ring provides polarity to offset excessive lipophilicity.

Drug Design ADME Lipophilicity

COX-2 Inhibition Potential

1,2,4-Oxadiazole derivatives bearing a 4-methoxyphenyl substituent have demonstrated potent COX-2 inhibition in vitro. In a study of 3-aryl-1,2,4-oxadiazole analogues of naproxen, the most potent compounds exhibited COX-2 IC50 values of 6.4–8.13 nM, with selectivity indexes (SI) of 13.73–29.27 compared to celecoxib (IC50 = 42.60 nM, SI = 8.05) [1]. While these data are from naproxen-based oxadiazoles (not directly the target compound), they establish that the 1,2,4-oxadiazole scaffold, when coupled with appropriate aryl substituents, can achieve single-digit nanomolar COX-2 potency. The target compound's carboxylic acid precursor has been independently reported by Santa Cruz Biotechnology to inhibit COX-2, LOX, COX-1, and AChE . In contrast, simple N-(naphthalen-1-yl)propanamide derivatives lacking the oxadiazole ring showed only weak antibacterial activity and no reported COX inhibition [2].

COX-2 Inhibition Anti-inflammatory Enzyme Assay

Biofilm Inhibition Potential

In a 2021 study of 1,3,4-oxadiazole derivatives evaluated for Esp gene expression modulation in Enterococcus faecalis biofilms, compounds containing naphthalene (compound 4f) and methoxyphenyl (compound 4g) substituents caused 2-fold and 3-fold decreases in Esp expression, respectively, relative to untreated controls [1]. The naphthalene-containing compound 4f exhibited the best binding energy (–9.2 kcal/mol) among all tested derivatives. Although this study employed 1,3,4-oxadiazole rather than 1,2,4-oxadiazole regioisomers, the target compound uniquely integrates both naphthalene and methoxyphenyl pharmacophores within a single 1,2,4-oxadiazole framework, suggesting potential for additive or synergistic biofilm inhibition effects.

Antimicrobial Resistance Biofilm Gene Expression

Physicochemical Profile

The target compound (MW: 373.41 g/mol) is substantially larger than its carboxylic acid precursor (MW: 248.24 g/mol, CAS 94192-18-4), yet remains within the Lipinski Rule of Five boundaries for oral drug-likeness (MW < 500). The addition of the naphthalen-1-yl amide increases the topological polar surface area (TPSA) modestly relative to the acid form while maintaining favorable calculated logP for membrane penetration. The N-methyl analog ZINC56225951 has MW 387.44 g/mol but lacks the H-bond donor, which may compromise solubility [1]. The target compound's balanced profile—sufficient lipophilicity for membrane permeability combined with polar oxadiazole and amide functionality for aqueous solubility—differentiates it from both the smaller, more polar acid analog and the larger, fully N-substituted analogs with reduced hydrogen-bonding capacity.

Drug-likeness Oral Bioavailability Physicochemical Properties

Recommended Application Scenarios


COX-2/15-LOX Dual Inhibition Screening

The target compound is structurally positioned for primary screening in COX-2/15-LOX dual inhibition assays. The 1,2,4-oxadiazole scaffold with 4-methoxyphenyl substitution has demonstrated nanomolar COX-2 inhibitory potency (IC50 = 6.4–8.13 nM) with high selectivity over COX-1 (SI up to 29.27) in naproxen-based analogs [1]. The carboxylic acid precursor of the target compound has been independently validated as an inhibitor of COX-2, LOX, COX-1, and AChE . The N-(naphthalen-1-yl)amide moiety in the target compound is expected to enhance binding affinity through additional hydrophobic contacts in the COX-2 active site, which accommodates bulky aromatic groups in its larger binding pocket compared to COX-1. Procurement for COX inhibition screening is warranted where dual COX-2/LOX modulation is the therapeutic hypothesis.

Biofilm Inhibition Against Gram-Positive Pathogens

The combined presence of naphthalene and methoxyphenyl groups within a single oxadiazole framework supports investigation of this compound as a biofilm inhibitor. Independent studies on 1,3,4-oxadiazole derivatives have shown that naphthalene-containing compounds reduce Esp gene expression 2-fold and methoxyphenyl-containing compounds reduce expression 3-fold in E. faecalis biofilms [1]. The target compound uniquely integrates both pharmacophores within a 1,2,4-oxadiazole scaffold, making it a rational candidate for testing against biofilm-forming Gram-positive pathogens including E. faecalis and Staphylococcus aureus. Its higher lipophilicity relative to polar analogs may also facilitate penetration into the biofilm extracellular matrix.

SAR Studies on Oxadiazole Amides

This compound serves as an ideal tool molecule for SAR exploration around the N-(naphthalen-1-yl)amide terminus of 1,2,4-oxadiazole propanamides. Its differentiation from the carboxylic acid analog (different functional group at the propanamide terminus) and from the N-methyl analog (different H-bond donor capacity) enables systematic evaluation of how amide NH hydrogen bonding and naphthalene π-stacking contribute to target affinity and selectivity. Comparative testing against the acid, N-methyl, and non-oxadiazole propanamide analogs can deconvolute the contributions of each structural element to observed biological activity, guiding hit-to-lead optimization campaigns .

S1P1 Receptor Docking and Pharmacophore Modeling

1,2,4-Oxadiazole derivatives have been extensively patented and studied as S1P1 receptor agonists for autoimmune disease applications [1]. Although direct S1P1 activity data for this specific compound are not available in the public domain, the structural features—1,2,4-oxadiazole core, lipophilic naphthalene substituent, and hydrogen-bond-capable amide linker—align with the pharmacophore model described for selective S1P1 agonists. The compound is suitable for in silico docking studies against S1P1 receptor crystal structures and for testing in S1P1 GTPγS binding assays, where its activity can be benchmarked against reference agonists such as SEW2871 (EC50 = 13.8 nM at S1P1) .

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